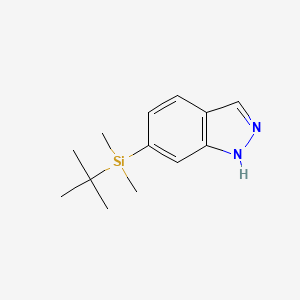

6-(Tert-butyldimethylsilyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(1H-indazol-6-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHBMVZWNVZTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682066 | |

| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-57-1 | |

| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Tert-butyldimethylsilyl)-1H-indazole

CAS Number: 1261988-57-1

Introduction: The Strategic Importance of Silyl-Protected Indazoles in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the oncology domain.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. However, the acidic proton on the pyrazole ring of the indazole core can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions, necessitating the use of protecting groups.

This technical guide focuses on 6-(Tert-butyldimethylsilyl)-1H-indazole , a key intermediate wherein the indazole nitrogen is protected by a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group offers a strategic advantage due to its steric bulk and tunable stability, being robust enough to withstand a variety of reaction conditions yet readily removable under specific, mild protocols.[2][3] This guide will provide a comprehensive overview of its synthesis, purification, characterization, and critical applications in the development of next-generation therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1261988-57-1 | [Vendor Data] |

| Molecular Formula | C₁₃H₂₀N₂Si | [Vendor Data] |

| Molecular Weight | 232.40 g/mol | [Vendor Data] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |

| Stability | Sensitive to strong acids and fluoride ions | [2][3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: first, the construction of the 6-bromo-1H-indazole core, followed by the strategic silylation of the indazole nitrogen.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 6-Bromo-1H-indazole

The synthesis of the 6-bromo-1H-indazole precursor is a well-established process, typically achieved through the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[4]

Experimental Protocol:

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC.

-

Work-up and Hydrolysis: After completion, cool the mixture to room temperature and remove volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

-

Isolation: Cool the acidic mixture and adjust the pH to approximately 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.[4]

Part 2: N-Silylation of 6-Bromo-1H-indazole

The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group onto the indazole nitrogen is a critical step. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base like imidazole in an aprotic solvent is a standard and effective method for the silylation of N-H containing heterocycles.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

-

Silylation: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-16 hours, monitoring for the consumption of the starting material by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Purification and Characterization

Purification

Flash column chromatography is the method of choice for purifying this compound. A gradient of ethyl acetate in hexane is typically effective. It is crucial to use a neutral silica gel to avoid potential cleavage of the acid-labile TBDMS group.[5] The polarity of the eluent should be carefully optimized to ensure good separation from any remaining starting material and by-products.

Characterization

Unambiguous characterization of the final product is essential for its use in subsequent synthetic steps. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, as well as the singlets for the tert-butyl group (around δ 1.0 ppm) and the two methyl groups on the silicon atom (around δ 0.3 ppm). The disappearance of the broad N-H proton signal from the starting 6-bromo-1H-indazole is a key indicator of successful silylation.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the indazole core and the characteristic signals for the tert-butyl and methyl carbons of the TBDMS group.[6][7] Data for similar indazole structures can be used for comparison and assignment of signals.[8][9]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the product. The mass spectrum of TBDMS derivatives often shows a characteristic fragmentation pattern, including a prominent [M-57]⁺ ion corresponding to the loss of the tert-butyl group.[10][11][12]

-

Applications in Drug Development: A Gateway to Kinase Inhibitors

The 6-substituted indazole scaffold is a cornerstone in the design of potent and selective protein kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This compound serves as a versatile building block for the synthesis of these complex molecules.

Role in the Synthesis of CFI-400945 and Related PLK4 Inhibitors

A prominent example of the utility of 6-substituted indazoles is in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, such as CFI-400945.[13][14] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[15]

The synthesis of such inhibitors often involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the 6-position of the indazole ring. The presence of the TBDMS protecting group on the indazole nitrogen is crucial to prevent interference with the catalytic cycle and to ensure the desired regioselectivity of the coupling reaction.

General Synthetic Strategy for Kinase Inhibitors

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ace.as-pub.com [ace.as-pub.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-(Tert-butyldimethylsilyl)-1H-indazole molecular weight

An In-Depth Technical Guide to 6-(Tert-butyldimethylsilyl)-1H-indazole: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the synthesis of complex pharmaceutical agents. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The strategic introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the C6 position facilitates regioselective functionalization at other sites of the indazole ring, making this molecule an invaluable tool for researchers and drug development professionals. This document details the molecule's core properties, provides a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its strategic application in multi-step synthetic campaigns.

Core Molecular Profile

This compound is a derivative of 1H-indazole, a bicyclic aromatic heterocycle. The TBDMS group is a sterically hindered silyl ether that serves as a robust and reliable protecting group for hydroxyls, amines, and, in this context, can be formed from a precursor to enable specific synthetic transformations. Its stability to a wide range of reagents, coupled with its straightforward removal under specific conditions (typically fluoride-mediated), makes it a preferred choice in complex syntheses.

Below is the fundamental chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀N₂Si | [4][5][6][7] |

| Molecular Weight | 232.40 g/mol | [5][6] |

| CAS Number | 1261988-57-1 | [4][5][6] |

| Synonyms | 1H-Indazole, 6-[(1,1-dimethylethyl)dimethylsilyl]- | [4][6] |

| Predicted Boiling Point | 339.4 ± 15.0 °C | [6] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 14.20 ± 0.40 | [6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved from a commercially available precursor, 6-bromo-1H-indazole. This approach leverages a silylation reaction, a cornerstone of modern organic synthesis for installing protecting groups.

Conceptual Framework: The core strategy involves the direct silylation of the indazole ring system. However, direct C-H silylation is challenging. A more reliable method is to use a halogenated precursor, such as 6-bromo-1H-indazole, and perform a metal-catalyzed cross-coupling reaction or a metal-halogen exchange followed by quenching with a silyl halide. A plausible and scalable laboratory approach involves a lithium-halogen exchange followed by reaction with tert-butyldimethylsilyl chloride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 6-bromo-1H-indazole.

Materials:

-

6-Bromo-1H-indazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add 6-bromo-1H-indazole.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10 minutes.

-

Dissolution: Add anhydrous THF via syringe to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step performs a lithium-halogen exchange, creating a highly nucleophilic organolithium species at the C6 position of the indazole ring.

-

Silylation: Add TBDMS-Cl (either neat or as a solution in anhydrous THF) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C (ice bath).

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Objective: To purify the crude product using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A common starting point is 10-20% Ethyl Acetate in Hexanes. The product should have an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The spectra for this compound will show characteristic signals for both the indazole core and the TBDMS group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Indazole-NH | δ 9.5-11.0 (br s, 1H) | - |

| Indazole-H3 | δ 8.0-8.2 (s, 1H) | δ 134-136 |

| Indazole-H4, H5, H7 | δ 7.2-7.8 (m, 3H) | δ 110-128 |

| Indazole-C3a, C7a | - | δ 120-142 |

| Indazole-C6 | - | δ 130-135 |

| Si-C(CH₃)₃ | δ 0.9-1.0 (s, 9H) | δ 26-28 |

| Si-C(CH₃)₃ | - | δ 18-20 |

| Si-(CH₃)₂ | δ 0.2-0.3 (s, 6H) | δ -3 to -5 |

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The TBDMS group has a highly characteristic fragmentation pattern.[11]

-

Expected Molecular Ion: For C₁₃H₂₀N₂Si, [M+H]⁺ ≈ 233.14.

-

Key Fragmentation: The most prominent fragment results from the loss of the tert-butyl group (57 Da), leading to a strong signal at [M-57]⁺. This is a diagnostic peak for TBDMS-containing compounds.[11] Further fragmentation of the indazole ring can also be observed.[12]

Caption: Predicted ESI-MS fragmentation pathway.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

Applications in Drug Development

The primary utility of this compound is as a masked or protected version of 6-hydroxy-1H-indazole (if derived from it) or, more commonly, as an intermediate that directs reactivity to other positions. The bulky TBDMS group at C6 allows for selective chemical transformations at other sites, such as N1 or C3, which are common points for diversification in drug discovery programs targeting kinases and other enzymes.[1][13]

Strategic Application Workflow:

-

Protection: Synthesize 6-(TBDMS)-1H-indazole as described above.

-

Selective Functionalization: Perform a reaction at an unprotected site, most commonly N-alkylation or N-arylation at the N1 position. This is a key step in building many kinase inhibitors.

-

Deprotection: Remove the TBDMS group to unmask the C6 position for further reaction or to yield the final target molecule which may require a free C6-H. This is typically achieved with a fluoride source like tetrabutylammonium fluoride (TBAF).

Caption: Use of 6-(TBDMS)-1H-indazole in a synthetic pathway.

This strategy prevents unwanted side reactions at the C6 position and ensures high yields of the desired, regioselectively functionalized product, which is a critical consideration in the efficient synthesis of active pharmaceutical ingredients (APIs).

Safety and Handling

This compound is a chemical intended for research and development purposes only.[4]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Hazards: While specific toxicity data is not widely available, compounds of this class may cause skin and eye irritation. Avoid inhalation of dust and contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6]

Conclusion

This compound represents more than just a molecule with a specific molecular weight; it is a strategic tool in the arsenal of the medicinal chemist. Its value lies in the precise control it offers during the synthesis of complex molecules based on the privileged indazole scaffold. By understanding its synthesis, characterization, and strategic application, researchers can more efficiently navigate the synthetic pathways required to develop novel therapeutics for a range of human diseases.

References

-

CP Lab Safety. This compound, 95% Purity, C13H20N2Si, 5 grams. Available from: [Link]

-

Sinfoo Biotech. This compound. Available from: [Link]

-

Science of Synthesis. Synthesis and chemical reactivity of 1H-indazoles. Available from: [Link]

-

Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

PubChem. 1H-Indazole. Available from: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Available from: [Link]

-

PubMed Central. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]

-

ScienceDirect. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. Available from: [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

PubMed. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Available from: [Link]

-

ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Available from: [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 1261988-57-1 [amp.chemicalbook.com]

- 7. This compound,(CAS# 1261988-57-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Tert-butyldimethylsilyl)-1H-indazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold and Silyl Protection

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide range of biological targets.[1] Notably, the indazole core is a key pharmacophore in many protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][3] The nitrogen atoms in the indazole ring can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, mimicking the natural substrate.[4] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole motif, underscoring its significance in oncology drug development.[1]

In the multi-step synthesis of complex drug molecules, the strategic use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for hydroxyl and amine functionalities due to its steric bulk and predictable reactivity.[4][5] It offers a robust shield under a variety of reaction conditions, yet can be removed selectively under specific, often mild, conditions. The introduction of a TBDMS group onto the indazole nitrogen, specifically at the 6-position, creates a valuable intermediate, 6-(tert-butyldimethylsilyl)-1H-indazole (CAS 1261988-57-1) .[6][7][8] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and strategic application in drug development, with a focus on the underlying chemical principles and practical methodologies.

Chemical Structure and Properties

This compound possesses a unique combination of a planar, aromatic indazole core and a bulky, lipophilic tert-butyldimethylsilyl group. This structure imparts specific physicochemical properties that are advantageous in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1261988-57-1 | [6][7][8] |

| Molecular Formula | C₁₃H₂₀N₂Si | [6][7][8] |

| Molecular Weight | 232.40 g/mol | [6] |

| Synonym | 1H-Indazole, 6-[(1,1-dimethylethyl)dimethylsilyl]- | [7] |

The TBDMS group at the 6-position serves two primary roles. Firstly, it acts as a protecting group for the N-H of the indazole ring, preventing unwanted side reactions during subsequent synthetic transformations. Secondly, the silicon atom can direct ortho-lithiation, providing a handle for further functionalization of the benzene ring, although this is less common for N-silylated indazoles compared to other aromatic systems. The bulky nature of the TBDMS group also influences the solubility of the molecule, often rendering it more soluble in organic solvents commonly used in synthesis.

Synthesis of this compound: A Representative Protocol

Part 1: Synthesis of the Precursor, 6-Bromo-1H-indazole

A robust and scalable method for the synthesis of 6-bromo-1H-indazole starts from 4-bromo-2-methylaniline. The process involves diazotization followed by cyclization.

Caption: Plausible silylation of an indazole derivative. Note: This diagram illustrates the general reaction; the direct silylation of 6-bromo-1H-indazole would yield 6-bromo-1-(tert-butyldimethylsilyl)-1H-indazole. The synthesis of the title compound likely involves a different route, such as the silylation of a 6-lithio or 6-Grignard indazole derivative.

Representative Experimental Protocol (by analogy):

-

Reaction Setup: To a solution of the indazole precursor in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add imidazole (typically 1.5-2.5 equivalents).

-

Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The tert-butyl group will exhibit a sharp singlet at approximately δ 1.0 ppm, integrating to nine protons. The two methyl groups on the silicon atom will appear as a singlet at around δ 0.3 ppm, integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the indazole core in the aromatic region (δ 110-150 ppm). The quaternary carbon of the tert-butyl group will appear around δ 26 ppm, and the methyl carbons of the tert-butyl group will be near δ 18 ppm. The two methyl carbons attached to the silicon will resonate at approximately δ -4 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 232. A characteristic fragmentation pattern for TBDMS-protected compounds is the loss of a tert-butyl radical ([M-57]⁺), which would result in a prominent peak at m/z 175.

Strategic Applications in Drug Development

The utility of this compound in drug development stems from its role as a protected, functionalizable intermediate for the synthesis of complex molecules, particularly kinase inhibitors.

Role as a Protected Intermediate in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors. [1]The synthesis of highly substituted indazoles often requires a multi-step approach where the reactivity of the indazole N-H must be controlled. Protecting the indazole nitrogen with a TBDMS group allows for selective reactions at other positions of the molecule. For example, in the synthesis of complex kinase inhibitors, a common strategy involves palladium-catalyzed cross-coupling reactions to introduce substituents at various positions of the indazole ring. The N-TBDMS group is generally stable to these conditions, ensuring that the desired transformations occur at other sites.

While a specific, published synthesis of a marketed drug explicitly detailing the use of this compound as an intermediate is not readily found, patent literature for the synthesis of kinase inhibitors like Axitinib describes the use of other N-protecting groups, such as the tetrahydropyranyl (THP) group, on the indazole core. This highlights the established strategy of N-protection in the synthesis of such compounds. The TBDMS group offers an alternative with different stability and deprotection characteristics.

Caption: General workflow for the use of a protected indazole intermediate.

Deprotection of the TBDMS Group

The removal of the TBDMS group from the indazole nitrogen is a crucial final step in many synthetic sequences. A variety of methods are available for the cleavage of silyl ethers, and the choice of reagent depends on the stability of other functional groups in the molecule.

Common Deprotection Protocols

| Reagent/Condition | Solvent | Key Features |

| Tetrabutylammonium fluoride (TBAF) | THF | Very common and effective; fluoride ion has a high affinity for silicon. |

| Hydrofluoric acid (HF) in pyridine | Pyridine/THF | Effective but highly toxic; used when other methods fail. |

| Acetyl chloride (catalytic) | Methanol | Mild acidic conditions; generates HCl in situ. |

| Stannous chloride (SnCl₂) | Ethanol or water | A mild and environmentally benign method. [1] |

| Oxone® | Aqueous Methanol | Selectively cleaves primary TBDMS ethers. |

Representative Deprotection Protocol (TBAF):

-

Reaction Setup: Dissolve the this compound derivative in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its structure combines the privileged indazole scaffold with a robust and versatile protecting group, enabling the synthesis of complex, highly functionalized molecules. While detailed, published synthetic and characterization data for this specific compound are sparse, its utility can be confidently inferred from the extensive body of literature on indazole chemistry, silyl protecting groups, and the synthesis of kinase inhibitors. This guide provides a foundational understanding of the synthesis, properties, and strategic application of this compound, offering researchers and scientists a practical framework for its use in the pursuit of novel therapeutics.

References

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C13H20N2Si, 5 grams. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 295. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Li, D., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. parchem.com [parchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound,(CAS# 1261988-57-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

An In-depth Technical Guide to the Synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole

Abstract

This technical guide provides a detailed and authoritative protocol for the synthesis of 6-(tert-butyldimethylsilyl)-1H-indazole, a key synthetic intermediate in pharmaceutical research and development. The tert-butyldimethylsilyl (TBDMS) group serves as a versatile protecting group and a handle for further functionalization, making this compound a valuable building block. This document outlines a robust and reproducible synthetic strategy starting from the commercially available 6-bromo-1H-indazole. It delves into the mechanistic underpinnings of the key reaction steps, provides a comprehensive, step-by-step experimental procedure, and offers guidance on product characterization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to implement this synthesis in a laboratory setting.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1] Strategic functionalization of the indazole core is critical for modulating pharmacological properties. The introduction of a tert-butyldimethylsilyl (TBDMS) group at the C-6 position offers several synthetic advantages. The TBDMS group is a robust protecting group, stable to a wide range of non-fluoride-based reagents, yet can be cleaved under specific conditions.[2][3] Furthermore, the silicon atom can facilitate subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

The synthesis described herein proceeds via a two-step sequence from 6-bromo-1H-indazole:

-

N-Protection: The indazole nitrogen is first protected to prevent side reactions in the subsequent metal-halogen exchange step. A tosyl (Ts) group is chosen for its stability and directing effects.

-

Lithium-Halogen Exchange and Silylation: The protected 6-bromo-1H-indazole undergoes a lithium-halogen exchange followed by quenching with tert-butyldimethylsilyl chloride (TBDMSCl) to install the desired silyl group at the C-6 position. Subsequent deprotection of the nitrogen yields the target compound.

This approach is logical, high-yielding, and relies on well-established organometallic transformations, making it suitable for both small-scale and larger-scale preparations.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for successful synthesis and optimization.

N-Tosylation of 6-Bromo-1H-indazole

The protection of the indazole nitrogen is the first critical step. Indazole exists in tautomeric forms (1H and 2H), and alkylation or acylation can occur at either nitrogen.[4] The use of a strong base like cesium carbonate in a polar aprotic solvent like DMF favors deprotonation of the more acidic N1-H. The resulting indazolide anion then acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride (TsCl) to form the N-S bond. Regioselectivity is high for the N1 position, driven by both electronic and steric factors.[5]

Halogen-Metal Exchange and Silylation

This step is the core transformation for installing the TBDMS group.

-

Halogen-Metal Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi), is used to replace the bromine atom at the C-6 position with lithium. This reaction is extremely fast and is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate.

-

Electrophilic Quench: The resulting 6-lithio-indazole species is a potent nucleophile. It readily attacks the electrophilic silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). This forms a new carbon-silicon bond, yielding the desired silylated product. The reaction is irreversible due to the formation of stable lithium chloride.

The overall workflow is depicted in the diagram below.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Tert-butyldimethylsilyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Tert-butyldimethylsilyl)-1H-indazole, a key intermediate in contemporary drug discovery and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural attributes, expected physicochemical characteristics, and detailed analytical methodologies for the robust characterization of this compound. By integrating established analytical principles with practical, field-proven insights, this guide serves as an essential resource for the synthesis, purification, and application of this compound. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The introduction of a tert-butyldimethylsilyl (TBDMS) group at the 6-position of the 1H-indazole core serves a dual purpose. Primarily, it acts as a versatile protecting group, enabling selective functionalization at other positions of the indazole ring. Secondly, the lipophilic nature of the TBDMS group can significantly modulate the solubility and pharmacokinetic profile of indazole-containing molecules, a critical consideration in drug development.[3]

This guide provides a detailed exploration of the essential physicochemical properties of this compound, underpinning its effective utilization in synthetic and medicinal chemistry.

Molecular Structure and Core Chemical Identifiers

A thorough understanding of the molecular architecture is fundamental to predicting and interpreting the physicochemical behavior of this compound.

| Property | Value | Source |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | 1H-Indazole, 6-[(1,1-dimethylethyl)dimethylsilyl]- | [7] |

| CAS Number | 1261988-57-1 | [4][5][6][7] |

| Molecular Formula | C₁₃H₂₀N₂Si | [4][5][6][7] |

| Molecular Weight | 232.40 g/mol | [7][8] |

| Chemical Structure | -1H-Indazole_1261988-57-1.png) | [8] |

Predicted and Theoretical Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on the parent 1H-indazole scaffold and the influence of the TBDMS substituent.

| Property | Predicted/Theoretical Value | Rationale and Key Considerations |

| Melting Point (°C) | Solid at room temperature. Expected to be in the range of 80-120 °C. | The introduction of the bulky TBDMS group is likely to disrupt the crystal packing compared to unsubstituted 1H-indazole (m.p. 147-149 °C), potentially lowering the melting point.[2] However, the increased molecular weight will contribute to stronger van der Waals forces. |

| Boiling Point (°C) | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the presence of intermolecular hydrogen bonding (N-H) and the significant molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, DMSO). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | The lipophilic TBDMS group enhances solubility in organic solvents. The polar indazole core with its hydrogen bonding capability provides some affinity for polar organic solvents. |

| pKa | N-H acidity is expected to be slightly higher than 1H-indazole (pKa ≈ 13.86).[1][2] | The electron-donating nature of the silyl group may slightly decrease the acidity of the N-H proton compared to the parent indazole. |

| LogP | Estimated to be in the range of 3-4. | The large, non-polar TBDMS group will significantly increase the lipophilicity compared to 1H-indazole. |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the silylation of a suitable 6-substituted indazole precursor. A general workflow is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Silylating Agent Addition: Add tert-Butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity determination.

Caption: Analytical workflow for structural characterization and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the N-H proton (which may be broad), and the distinct signals for the tert-butyl and dimethylsilyl protons of the TBDMS group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons of the indazole core and the carbons of the TBDMS group.

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of a tert-butyl group ([M-57]⁺).

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the indazole ring.

4.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.

Determination of Physical Properties

4.3.1. Melting Point

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range of less than 2 °C is indicative of a pure compound.

4.3.2. Solubility

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents at room temperature and observing for dissolution. For quantitative determination, a shake-flask method followed by HPLC analysis of the saturated solution is recommended.

4.3.3. pKa Determination

The acidity of the N-H proton can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH.

Applications in Drug Discovery and Development

This compound serves as a critical building block for the synthesis of a diverse array of bioactive molecules. Its protected nature at the 6-position allows for regioselective modifications at other sites, such as the N1, N2, or C3 positions, which are often key for modulating biological activity and selectivity. This strategic protection is invaluable in the multi-step synthesis of complex drug candidates.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the physicochemical properties of this compound. While specific experimental data for this compound is not widely available in the public domain, this guide offers robust, scientifically-grounded protocols for its synthesis, purification, and comprehensive analysis. The methodologies described herein are designed to ensure the generation of high-quality, reliable data, which is indispensable for its successful application in research and development.

References

-

Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

Yoshida, H., Fukushima, H., & Hagiwara, Y. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

- Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays.

-

PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1261988-57-1]. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C13H20N2Si, 5 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... Retrieved from [Link]

-

PubMed. (2024). Catalytic Access to Diastereometrically Pure Four- and Five-Membered Silyl-Heterocycles Using Transborylation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- Wu, Y., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(8), 1260-1262.

-

ResearchGate. (n.d.). Silyl Group Deprotection by Pd/C/H2. A Facile and Selective Method. Retrieved from [Link]

-

Semantic Scholar. (2023). Substituent-Controlled Site-Selective Silylation of 2H-indazoles to Access Silylated 1H-indazoles and 2H-indazoles under Transition Metal Free Conditions. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 4. This compound | 1261988-57-1 [amp.chemicalbook.com]

- 5. This compound [1261988-57-1] | Chemsigma [chemsigma.com]

- 6. This compound,(CAS# 1261988-57-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. calpaclab.com [calpaclab.com]

- 8. parchem.com [parchem.com]

An In-depth Technical Guide to 6-(Tert-butyldimethylsilyl)-1H-indazole: Synthesis, Commercial Availability, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Role of Silyl Protecting Groups

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The strategic functionalization of the indazole ring is crucial for modulating the pharmacological profile of these molecules. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are widely employed as protecting groups for hydroxyl functionalities due to their steric bulk and tunable stability under various reaction conditions. In the context of indazole chemistry, the introduction of a TBS group can serve multiple purposes: it can act as a protecting group for a hydroxyl-substituted indazole, or it can be used as a directing group or a placeholder for further synthetic transformations. This guide provides a comprehensive overview of the commercial availability, a plausible synthetic route, and a detailed spectroscopic analysis of 6-(Tert-butyldimethylsilyl)-1H-indazole, a valuable building block for the synthesis of complex indazole derivatives.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its use in research and development without the immediate need for de novo synthesis. The availability of this reagent as a starting material can significantly streamline synthetic workflows.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |

| Various | Typically ≥95% | 1261988-57-1 | C13H20N2Si | 232.40 g/mol |

| Data sourced from multiple chemical supplier databases.[3][4] |

Proposed Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting, process development, and the synthesis of novel analogs. A plausible and efficient synthetic route commences with the readily accessible 6-bromo-1H-indazole. This two-step approach involves the protection of the indazole nitrogen followed by a metal-halogen exchange and subsequent silylation.

Step 1: N-Protection of 6-bromo-1H-indazole

The first step involves the protection of the N-H proton of the indazole ring to prevent side reactions in the subsequent metalation step. A common and effective protecting group for this purpose is the tetrahydropyranyl (THP) group.

Caption: N-Protection of 6-bromo-1H-indazole.

Experimental Protocol:

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Causality of Experimental Choices: The use of a catalytic amount of a strong acid like p-TsOH is essential to activate the DHP for nucleophilic attack by the indazole nitrogen. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the starting materials. The reaction is typically run at room temperature to ensure a reasonable reaction rate without promoting side reactions.

Step 2: Silylation and Deprotection

The second step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with tert-butyldimethylsilyl chloride (TBSCl). The THP protecting group is then removed under acidic conditions to yield the final product.

Caption: Silylation and subsequent deprotection to yield the target compound.

Experimental Protocol:

-

Dissolve 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The lithium-halogen exchange with n-BuLi is a standard method for generating aryllithium species and requires low temperatures (-78 °C) to prevent decomposition and side reactions. THF is an ideal solvent for this reaction as it is aprotic and can solvate the organolithium intermediate. The subsequent trapping with TBSCl is an efficient way to form the carbon-silicon bond. Acidic workup is necessary to remove the THP protecting group.

Spectroscopic Analysis (Predicted)

Disclaimer: To the best of our knowledge, experimental spectroscopic data for this compound has not been published in publicly accessible literature. The following data is predicted based on the analysis of structurally related compounds and established principles of NMR and mass spectrometry.[5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the indazole core protons and the tert-butyldimethylsilyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.2 | br s | 1H | N-H | The N-H proton of the indazole ring is expected to be a broad singlet and significantly downfield. |

| ~8.10 | s | 1H | H-3 | The H-3 proton of the indazole ring typically appears as a singlet in the aromatic region.[5] |

| ~7.80 | d | 1H | H-7 | This proton is ortho to the silyl group and is expected to be a doublet coupled to H-5. |

| ~7.60 | s | 1H | H-5 | This proton is meta to the silyl group and may appear as a singlet or a narrow doublet. |

| ~7.30 | d | 1H | H-4 | This proton is part of the benzene ring and is expected to be a doublet coupled to H-5. |

| 1.00 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

| 0.30 | s | 6H | -Si(CH₃)₂ | The six equivalent protons of the dimethylsilyl group will appear as a sharp singlet, upfield due to the electropositive nature of silicon. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for the carbon atoms of the indazole ring and the tert-butyldimethylsilyl group.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~141.0 | C-7a | Quaternary carbon at the ring junction. |

| ~135.0 | C-3a | Quaternary carbon at the ring junction. |

| ~134.0 | C-3 | Carbon bearing the H-3 proton. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-7 | Aromatic CH carbon. |

| ~121.0 | C-4 | Aromatic CH carbon. |

| ~110.0 | C-6 | Carbon attached to the silyl group, its chemical shift will be influenced by the silicon atom. |

| 26.5 | -C(CH₃)₃ | Carbons of the tert-butyl group. |

| 18.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| -4.5 | -Si(CH₃)₂ | Carbons of the dimethylsilyl group, shifted upfield due to the silicon atom. |

Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Interpretation |

| 232 | [M]⁺ | Molecular ion peak. |

| 217 | [M - CH₃]⁺ | Loss of a methyl group from the TBS moiety. |

| 175 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group, a very common fragmentation for TBS-protected compounds. |

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The silyl group can be a precursor to other functionalities. For instance, it can be converted to a hydroxyl group via Fleming-Tamao oxidation or to a halogen via halodesilylation, opening up avenues for further diversification of the indazole scaffold. The indazole core itself is a key component in many kinase inhibitors, and functionalization at the 6-position can be critical for achieving desired potency and selectivity.[1]

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible building block that holds significant potential for the development of novel indazole-based therapeutics. This guide provides a framework for its synthesis and a detailed, reasoned prediction of its spectroscopic characteristics. While the absence of published experimental spectroscopic data necessitates a predictive approach, the analysis presented here, grounded in the established chemistry of indazoles and silyl compounds, offers a valuable resource for researchers in the field. The continued exploration of the chemistry of functionalized indazoles will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

CP Lab Safety. This compound, 95% Purity, C13H20N2Si, 5 grams. [Online]. Available: [Link].

-

Sinfoo Biotech. This compound. [Online]. Available: [Link].

-

Wiley-VCH. Supporting Information. Angew. Chem. Int. Ed.2007 . [Online]. Available: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135453, Indazole. [Online]. Available: [Link].

-

National Institute of Standards and Technology. 1H-Indazole. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Online]. Available: [Link].

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Electronic Supplementary Information. [Online]. Available: [Link].

-

ACS Publications. Photopromoted Free Radical Silylation of 2-Aryl-2H-indazoles with Silanes. J. Org. Chem.2023 . [Online]. Available: [Link].

-

MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules2025 . [Online]. Available: [Link].

-

European Patent Office. Synthesis of indazoles. EP 3448846 B1. [Online]. Available: [Link].

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. J. Med. Chem. Sci.2022 . [Online]. Available: [Link].

-

ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Online]. Available: [Link].

- Google Patents. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN114276297A. [Online]. Available: .

- Google Patents. Method of synthesizing 1H-indazole compounds. US8022227B2. [Online]. Available: .

- Google Patents. Methods for preparing indazole compounds. WO2006048745A1. [Online]. Available: .

-

National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2006 , 11(11), 867-885. [Online]. Available: [Link].

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2024 , 15(1), 23-61. [Online]. Available: [Link].

-

National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2022 , 87(9), 5947-5959. [Online]. Available: [Link].

-

Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Online]. Available: [Link].

-

researchmap. Regiocomplementary Cycloaddition Reactions of Boryl- and Silylbenzynes with 1,3-Dipoles: Selective Synthesis of Benzo-Fused Azol. [Online]. Available: [Link].

-

SciSpace. (Open Access) Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006). [Online]. Available: [Link].

-

University of Saskatchewan. ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. [Online]. Available: [Link].

-

UvA-DARE (Digital Academic Repository). Merging methodology & technology for light-mediated synthesis. [Online]. Available: [Link].

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Strategic Use of tert-Butyldimethylsilyl (TBDMS) as a Protecting Group for the Indazole Core

Abstract

The indazole nucleus is a cornerstone structural motif in medicinal chemistry and drug development, celebrated for its diverse pharmacological activities. However, the synthetic manipulation of this privileged scaffold is complicated by the presence of two reactive and nucleophilic nitrogen atoms (N1 and N2), leading to challenges in regioselectivity. This technical guide provides an in-depth exploration of the tert-butyldimethylsilyl (TBDMS) group as a strategic tool for the temporary protection of the indazole nitrogen. We will dissect the fundamental principles governing the regioselective silylation of indazole, present detailed, field-proven experimental protocols for protection and deprotection, and discuss the synthetic utility of the resulting silylated intermediates. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to harness the unique properties of the TBDMS group to streamline complex synthetic routes involving indazoles.

The Indazole Conundrum: A Tale of Two Nitrogens

The indazole ring system is an ambident nucleophile. Deprotonation of the N-H proton generates an indazolide anion where the negative charge is delocalized across both the N1 and N2 positions. Consequently, reactions with electrophiles, such as alkylating or silylating agents, often yield a mixture of N1 and N2 substituted regioisomers.[1] Controlling the site of functionalization is a critical challenge that dictates the success of a synthetic campaign.

The regiochemical outcome is a delicate interplay of several factors:

-

Steric Hindrance: The local steric environment around each nitrogen atom.

-

Electronic Effects: The electron density at each nitrogen, which can be modulated by substituents on the indazole core.

-

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile itself.[1]

-

Kinetic vs. Thermodynamic Control: Often, the N2-substituted product is the kinetically favored isomer, formed faster due to the higher accessibility and charge density at the N2 position of the indazolide anion. In contrast, the N1-substituted product is generally the thermodynamically more stable isomer, reflecting the greater aromatic stability of the 1H-indazole tautomer.[1]

Strategic protection of one nitrogen atom is therefore paramount to ensure selective functionalization at other positions of the molecule, such as C3, or to facilitate specific coupling reactions.

Why TBDMS? Properties of a Synthetic Workhorse

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for hydroxyl and amino functionalities for several key reasons:

-

Steric Bulk: The large tert-butyl group provides significant steric hindrance, which enhances the stability of the protected substrate compared to smaller silyl ethers like trimethylsilyl (TMS).[2] This bulk is also a key determinant in the regioselectivity of the initial protection step.

-

Robust Stability: TBDMS-protected compounds are stable across a broad spectrum of reaction conditions, including many basic, nucleophilic, and organometallic reagents, as well as some mild oxidizing and reducing conditions.[2]

-

Orthogonality: It can be selectively removed under conditions that leave many other common protecting groups (e.g., benzyl, Boc, acetates) intact.

-

Mild Cleavage: The Si-N bond is most commonly and selectively cleaved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), under mild, neutral conditions.[3][4]

Regioselective Silylation of Indazole with TBDMS

The introduction of the TBDMS group onto the indazole core is a classic case of kinetic versus thermodynamic control. The choice of reaction conditions dictates the predominant regioisomer formed.

-

Thermodynamic Control (Favoring N1): To favor the more stable N1-TBDMS-indazole, conditions that allow for equilibration are employed. This typically involves using a strong, non-nucleophilic hydride base in a suitable aprotic solvent. Sodium hydride (NaH) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a standard choice.[5] These conditions generate the indazolide anion, which can then react with the silyl chloride. Longer reaction times or elevated temperatures can further promote the conversion of any kinetically formed N2 isomer to the more stable N1 product.

-

Kinetic Control (Favoring N2): Achieving high selectivity for the N2 position is often more challenging. Conditions that favor the kinetic product typically involve reactions at lower temperatures and may employ different base/solvent combinations that do not facilitate equilibration. However, for silylation, the steric bulk of the TBDMS group itself heavily influences the outcome. Attack at the more sterically hindered N1 position is slower, which can sometimes be leveraged to favor N2.

Data Presentation: Expected Regioselectivity in Indazole Silylation

While specific literature on TBDMS protection of unsubstituted indazole is sparse, the principles of N-alkylation provide a strong predictive framework. The following table outlines the expected outcomes based on established principles of thermodynamic and kinetic control.

| Condition | Base | Solvent | Temperature | Expected Major Isomer | Rationale |

| Thermodynamic | NaH | THF or DMF | 25-50 °C | N1-TBDMS-Indazole | Formation of the thermodynamically more stable 1H-indazole isomer is favored.[1][5] |

| Kinetic | Et₃N, Imidazole | CH₂Cl₂ or DMF | 0 °C to RT | Mixture, potential for N2 | Milder conditions may favor the kinetically preferred N2 product, but steric hindrance from TBDMS can complicate selectivity. |

Experimental Protocols & Workflows

Protocol 1: N1-Selective TBDMS Protection of Indazole (Thermodynamic Conditions)

This protocol is designed to favor the formation of the thermodynamically stable 1-(tert-butyldimethylsilyl)-1H-indazole.

Reagents & Materials:

-

Indazole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indazole (1.0 eq).

-

Dissolve the indazole in anhydrous THF (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Re-cool the suspension to 0 °C and add a solution of TBDMS-Cl (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and afford the pure product.

Visualization: Workflow for TBDMS Protection and Purification

Caption: Experimental workflow for the N1-selective TBDMS protection of indazole.

Characterization: Distinguishing N1 and N2 Isomers

The N1 and N2 isomers of TBDMS-indazole can be readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic distribution within the bicyclic system is different for each isomer, leading to characteristic shifts in the aromatic protons.

-

N1-Substituted (1H-indazole): The benzene ring retains more of its aromatic character.

-